3-(2-methoxybenzyl)benzo[d]thiazol-2(3H)-one
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Overview
Description
3-(2-Methoxybenzyl)benzo[d]thiazol-2(3H)-one is a compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxybenzyl)benzo[d]thiazol-2(3H)-one typically involves the condensation of 2-aminobenzothiazole with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxybenzyl)benzo[d]thiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted benzothiazole derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(2-methoxybenzyl)benzo[d]thiazol-2(3H)-one involves the inhibition of monoamine oxidase (MAO) enzymes. MAO exists in two isoforms, MAO-A and MAO-B, both of which are involved in the oxidative deamination of neurotransmitters. By inhibiting these enzymes, the compound increases the levels of neurotransmitters like dopamine and serotonin in the brain, which can alleviate symptoms of depression and Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiazole: Another benzothiazole derivative with similar MAO inhibitory properties.
6-Chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine: A benzothiazole derivative with potential anticancer and anti-inflammatory activities.
3-Methyl-2-benzothiazolinone hydrazone: Used as a reagent for spectrophotometric determination of various analytes.
Uniqueness
3-(2-Methoxybenzyl)benzo[d]thiazol-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxybenzyl group enhances its ability to interact with MAO enzymes, making it a potent inhibitor compared to other benzothiazole derivatives .
Properties
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c1-18-13-8-4-2-6-11(13)10-16-12-7-3-5-9-14(12)19-15(16)17/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJCZMUABOHCBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C3=CC=CC=C3SC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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